BenchChemオンラインストアへようこそ!

Bicyclo[2.1.1]hexane-1-carboxamide

Solubility Bioisosterism Physicochemical Property

A conformationally rigid bridged bicyclic scaffold (Fsp³=0.857) that serves as a saturated bioisostere for ortho-phenyl rings, delivering a 3- to 6-fold solubility boost and 0.7-1.2 logP reduction versus flat aromatics. Ideal for medicinal chemists and agrochemical developers optimizing metabolic stability and target engagement. Validated in boscalid/fluxapyroxad analogs; enables rapid amide library SAR.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 89775-15-5
Cat. No. B2558374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.1.1]hexane-1-carboxamide
CAS89775-15-5
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1CC2(CC1C2)C(=O)N
InChIInChI=1S/C7H11NO/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H2,8,9)
InChIKeyPPKKDAMYZDDHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.1.1]hexane-1-carboxamide (CAS 89775-15-5) – A Sp³-Rich Bioisostere for Ortho-Phenyl Replacement in Medicinal Chemistry


Bicyclo[2.1.1]hexane-1-carboxamide (BCH-1-carboxamide) is a conformationally rigid, bridged bicyclic scaffold characterized by a high fraction of sp³-hybridized carbons (Fsp³ = 0.857) and a compact molecular weight of 125.17 g/mol [1]. Its core structure serves as a saturated bioisostere for ortho-substituted phenyl rings, offering well-defined exit vectors that mimic the geometric constraints of the ortho-benzene motif [2]. This compound is increasingly deployed in drug discovery and agrochemical programs to replace flat aromatic systems with three-dimensional, metabolically resistant frameworks, thereby enhancing physicochemical properties while retaining or improving target engagement [3].

Why Bicyclo[2.1.1]hexane-1-carboxamide Cannot Be Interchanged with Its Closest Bioisosteric Analogs


The selection of a saturated bioisostere for phenyl ring replacement is not a generic decision; each scaffold imposes distinct physicochemical, metabolic, and geometric consequences on the final molecule. For instance, while bicyclo[1.1.1]pentane (BCP) is a popular para-phenyl bioisostere, its smaller size and distinct exit vector angles make it unsuitable for mimicking ortho-substitution patterns [1]. Conversely, the bicyclo[2.1.1]hexane (BCH) scaffold, particularly when functionalized as a carboxamide, offers a unique balance of rigidity, polarity (LogP ~0.3), and substitution versatility that differentiates it from BCP, bicyclo[2.2.2]octane, and 2-oxabicyclo[2.1.1]hexane analogs [2]. Substituting a BCH core with an alternative saturated or heterocyclic scaffold without quantitative validation can unpredictably alter solubility, lipophilicity, metabolic clearance, and even biological activity [3]. The following evidence quantifies these critical differences.

Quantitative Differentiation of Bicyclo[2.1.1]hexane-1-carboxamide Against Phenyl and Bioisosteric Comparators


Enhanced Aqueous Solubility Relative to Ortho-Phenyl Parent in Drug-like Scaffolds

Replacement of the ortho-phenyl ring in the agrochemical boscalid with a 1,2-disubstituted bicyclo[2.1.1]hexane core (compound 28, a direct structural analog of BCH-1-carboxamide derivatives) increased aqueous solubility by approximately threefold, from 11 µM to 35 µM [1]. In the pharmaceutical lomitapide, the same scaffold substitution yielded a sixfold solubility improvement, from 3 µM to 18 µM [1]. Importantly, the carbocyclic BCH core itself (without heteroatom insertion) achieves these gains while avoiding the synthetic complexity or metabolic instability sometimes associated with oxa-analogs.

Solubility Bioisosterism Physicochemical Property

Significant Reduction in Lipophilicity Compared to Ortho-Phenyl and BCP Bioisosteres

Incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of conivaptan, lomitapide, boscalid, bixafen, and fluxapyroxad consistently reduced calculated lipophilicity (cLogP) by 0.7–1.2 units relative to the parent ortho-phenyl compounds [1]. This contrasts with the effect observed for bicyclo[1.1.1]pentane (BCP) replacements in para-substituted systems, which often increase or maintain cLogP. The intrinsic BCH-1-carboxamide fragment exhibits a computed XLogP3 of 0.3 [2], substantially lower than the hydrocarbon BCH core (LogP ~2.5-2.9) [3], confirming the polar carboxamide group further tempers lipophilicity.

Lipophilicity LogP LogD Drug-likeness

High Fraction of sp³-Hybridized Carbons (Fsp³ = 0.857) for Escape from Flatland

Bicyclo[2.1.1]hexane-1-carboxamide exhibits an Fsp³ value of 0.857, meaning 85.7% of its carbon atoms are sp³-hybridized . This is markedly higher than the ortho-phenyl ring (Fsp³ = 0.0) it is designed to replace, and slightly lower than the bicyclo[1.1.1]pentane (BCP) scaffold (Fsp³ = 1.0 for the core hydrocarbon) [1]. However, the BCH framework offers a superior balance: it retains sufficient 3D character to enhance solubility and metabolic stability while providing more substitution vectors (up to 10 positions) than BCP (up to 6 positions) [2]. This expanded chemical space enables more precise modulation of target interactions.

Fsp³ 3D character Escape from Flatland Drug design

Retention of Antifungal Activity in Fungicide Analogs with Improved Physicochemical Profile

When the ortho-phenyl ring in the commercial fungicide boscalid was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane core (yielding compound 28), the resulting analog retained high antifungal activity against Aspergillus niger while simultaneously improving solubility (11 µM → 35 µM) and reducing cLogP (by ~0.7 units) [1]. Similarly, the BCH analog of bixafen (compound 29) maintained antifungal efficacy despite a solubility reduction, demonstrating that biological activity can be decoupled from physicochemical property shifts [1]. This validation confirms that the BCH scaffold is a functional ortho-phenyl bioisostere, not merely a structural mimic.

Antifungal activity Agrochemical Bioactivity retention Patent-free analog

Modulation of Metabolic Stability: BCH Core Offers Both Increases and Decreases in Clearance Depending on Context

The effect of BCH incorporation on metabolic stability is context-dependent but quantifiable. In fluxapyroxad, replacing the phenyl ring with a carbocyclic BCH core (compound 28) increased intrinsic clearance (CLint) from 28 to 35 µL min⁻¹ mg⁻¹, indicating reduced stability [1]. Conversely, in boscalid, the BCH analog (30) showed a slight increase in metabolic stability (CLint = 26 → 29) [2]. Importantly, further functionalization (e.g., 2-oxa-BCH) can dramatically improve stability: the 2-oxa-BCH analog of fluxapyroxad (29) reduced CLint to 23, surpassing the parent drug [1]. This tunability is a key differentiator from more rigid bioisosteres like cubane or BCP, where metabolic outcomes are less predictable.

Metabolic stability Intrinsic clearance ADME Human liver microsomes

Defined Exit Vector Geometry (58° Dihedral) Mimics Ortho-Substitution Pattern

The 1,2-disubstituted bicyclo[2.1.1]hexane scaffold exhibits a dihedral angle between substituents of approximately 58°, a geometric feature that closely approximates the spatial arrangement of ortho-substituents on a benzene ring (which are coplanar, i.e., 0° dihedral in the plane, but with substituents projecting outward) [1]. This contrasts sharply with bicyclo[1.1.1]pentane (BCP), whose exit vectors are oriented at approximately 180° (linear, suitable for para-replacement) [2]. X-ray crystallographic analysis of BCH-containing fungicide analogs (e.g., compounds 28 and 29) confirms that the scaffold maintains this defined geometry in the solid state, enabling rational structure-based design [3].

Exit vector Geometry Bioisosterism Structure-based design

Optimal Deployment Scenarios for Bicyclo[2.1.1]hexane-1-carboxamide in Discovery and Development


Ortho-Phenyl Replacement in Agrochemical Fungicide Analogs

The quantitative evidence demonstrates that 1,2-disubstituted bicyclo[2.1.1]hexanes can replace the ortho-phenyl ring in commercial fungicides like boscalid and fluxapyroxad while retaining high antifungal activity and simultaneously improving aqueous solubility (up to 3-fold) and reducing lipophilicity (by 0.7–1.2 cLogP units) [1]. This makes BCH-1-carboxamide an ideal building block for developing patent-free, next-generation agrochemicals with enhanced environmental profiles and reduced formulation challenges.

Medicinal Chemistry Hit-to-Lead Optimization for Poorly Soluble Drug Candidates

For lead compounds containing ortho-substituted phenyl rings that suffer from poor aqueous solubility (e.g., <10 µM), replacing the phenyl with a BCH-1-carboxamide core can increase solubility by 3- to 6-fold, as validated in lomitapide and conivaptan analogs [1]. The concomitant reduction in lipophilicity (0.7–1.2 cLogP units) further improves the likelihood of achieving favorable oral absorption and reducing off-target pharmacology [2].

Fragment-Based Drug Discovery Requiring High Fsp³ and Defined Exit Vectors

With an Fsp³ of 0.857, BCH-1-carboxamide provides a significant 'escape from flatland' advantage over traditional aromatic fragments (Fsp³ = 0.0) [1]. Its defined exit vector geometry (58° dihedral) makes it a superior choice over BCP (180° linear) for projects targeting binding pockets that require ortho-like substitution patterns [2]. The carboxamide handle further enables rapid diversification into amide libraries for SAR exploration.

Tunable Metabolic Stability via Core Modification

Medicinal chemists facing metabolic instability in phenyl-containing leads can leverage the BCH scaffold's tunability. While the carbocyclic BCH core may increase or decrease clearance depending on context (e.g., +25% in fluxapyroxad, +12% in boscalid), subsequent insertion of an oxygen atom (2-oxa-BCH) can dramatically improve metabolic stability, reducing CLint from 35 to 23 µL min⁻¹ mg⁻¹ in the fluxapyroxad series [1]. This modular approach allows iterative optimization without abandoning the core bioisostere strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[2.1.1]hexane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.